molecular formula C18H10O2 B028410 Benzo[c]phenanthrene-1,4-dione CAS No. 109699-80-1

Benzo[c]phenanthrene-1,4-dione

Cat. No.: B028410
CAS No.: 109699-80-1
M. Wt: 258.3 g/mol
InChI Key: OJPQILIJRKPTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c]phenanthrene-1,4-dione is a polycyclic aromatic hydrocarbon with the chemical formula C18H10O2. It is a white solid that is soluble in nonpolar organic solvents. This compound is of significant interest in both theoretical and practical applications due to its unique structure, which consists of four fused benzene rings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]phenanthrene-1,4-dione typically involves multistep reactions starting from simpler aromatic compounds. One common method includes the oxidative cyclization of 1,2-diaminobenzene derivatives. This process often requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in catalytic processes and green chemistry approaches are being explored to make the production more feasible on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Benzo[c]phenanthrene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[c]phenanthrene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[c]phenanthrene-1,4-dione involves its ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and has been studied for its potential use in anticancer therapies. The compound’s interactions with cellular enzymes and receptors are also of significant interest .

Comparison with Similar Compounds

Uniqueness: Benzo[c]phenanthrene-1,4-dione is unique due to its specific arrangement of fused benzene rings, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

benzo[g]phenanthrene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c19-15-9-10-16(20)18-14(15)8-7-12-6-5-11-3-1-2-4-13(11)17(12)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPQILIJRKPTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571370
Record name Benzo[c]phenanthrene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109699-80-1
Record name Benzo[c]phenanthrene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[c]phenanthrene-1,4-dione
Reactant of Route 2
Benzo[c]phenanthrene-1,4-dione
Reactant of Route 3
Benzo[c]phenanthrene-1,4-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzo[c]phenanthrene-1,4-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzo[c]phenanthrene-1,4-dione
Reactant of Route 6
Benzo[c]phenanthrene-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.